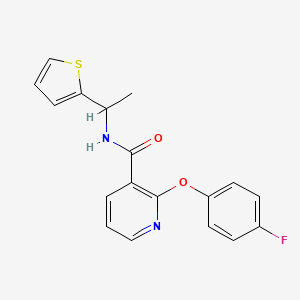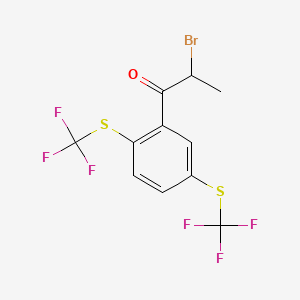![molecular formula C8H6O B14054814 Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde CAS No. 102073-01-8](/img/structure/B14054814.png)
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is a unique organic compound characterized by its bicyclic structure. This compound is also known as 1,3,5-Norcaratriene-7-carbaldehyde or Benzocyclopropene-7-carbaldehyde. It has a molecular formula of C8H6O and is notable for its strained ring system, which imparts interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of cycloheptatriene derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metals to promote the cyclization. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxylic acid.
Reduction: Bicyclo[4.1.0]hepta-1,3,5-triene-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The strained ring system also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohepta-1,3,5-triene: A related compound with a similar ring structure but lacking the aldehyde group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another bicyclic compound with a different ring size and structure.
Benzocyclopropene: A simpler analog without the aldehyde functionality.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is unique due to its combination of a strained bicyclic ring system and a reactive aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
102073-01-8 |
|---|---|
Fórmula molecular |
C8H6O |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde |
InChI |
InChI=1S/C8H6O/c9-5-8-6-3-1-2-4-7(6)8/h1-5,8H |
Clave InChI |
WXVJWTWNRDFBKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(C2=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)







